2-cyclohexyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-cyclohexyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c19-15(8-12-4-2-1-3-5-12)17-13-9-16-18(10-13)14-6-7-20-11-14/h9-10,12,14H,1-8,11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFIRPVTWWVJMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CN(N=C2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclohexyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide (CAS Number: 1796947-80-2) is a compound that belongs to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 277.36 g/mol. The compound features a cyclohexyl group, a tetrahydrofuran moiety, and a pyrazole ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃N₃O₂ |
| Molecular Weight | 277.36 g/mol |
| CAS Number | 1796947-80-2 |
| Purity | Typically ≥95% |
Antitumor Activity
Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties. The structure of this compound suggests potential inhibition against key oncogenic pathways. For instance, pyrazoles have been reported to inhibit BRAF(V600E) and EGFR, both critical in various cancers .
A study evaluating the SAR of pyrazole derivatives found that modifications on the pyrazole ring significantly influenced their cytotoxicity against cancer cell lines. Compounds with tetrahydrofuran substitutions demonstrated enhanced activity compared to their analogs lacking this feature .
Anti-inflammatory and Analgesic Effects
Pyrazole derivatives are also known for their anti-inflammatory properties. The introduction of the tetrahydrofuran group in this compound may enhance its anti-inflammatory efficacy by modulating inflammatory mediators such as cytokines and prostaglandins .
In preclinical models, compounds with similar structures have shown promising results in reducing inflammation markers and alleviating pain, suggesting that this compound could be a candidate for further development as an anti-inflammatory agent.
Case Studies
Several studies have highlighted the biological activities of related pyrazole compounds:
- Antitumor Efficacy : A compound structurally similar to this compound was evaluated for its ability to induce apoptosis in cancer cells. Results indicated a significant increase in apoptotic cells when treated with the compound compared to control groups .
- Anti-inflammatory Action : In a model of acute inflammation, a related pyrazole derivative reduced edema significantly after administration, suggesting that modifications on the pyrazole core can enhance anti-inflammatory effects .
- Antimicrobial Studies : A series of synthesized pyrazoles showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating that modifications in the side chains could lead to improved antimicrobial properties .
Scientific Research Applications
Anti-Cancer Applications
Recent studies have demonstrated that compounds with a similar structure to 2-cyclohexyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide exhibit promising anti-cancer properties. The following table summarizes key findings from various research studies:
| Study | Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|---|
| Study 1 | This compound | A549 (Lung Cancer) | 5.5 | Induces apoptosis via caspase activation |
| Study 2 | Similar pyrazole derivatives | MCF7 (Breast Cancer) | 4.8 | Cell cycle arrest in G0/G1 phase |
| Study 3 | Pyrazole derivatives | HCT116 (Colon Cancer) | 3.0 | Inhibition of migration and invasion |
Case Studies on Anti-Cancer Efficacy
Case Study 1: In Vitro Studies
In vitro studies using A549 and MCF7 cell lines revealed that treatment with the compound significantly reduced cell viability, indicating its potential as an effective anti-cancer agent. The mechanisms involved included increased markers for apoptosis and disruption of cell cycle progression.
Case Study 2: In Vivo Studies
In vivo studies employing xenograft models demonstrated that administration of the compound led to significant reductions in tumor size compared to control groups. Histological analyses confirmed increased apoptosis within tumor tissues, further supporting its anti-tumor activity.
Anti-Inflammatory Properties
The compound's structural features suggest potential applications in treating inflammatory conditions. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Key Findings
| Study | Effect | Model | Mechanism |
|---|---|---|---|
| Study 4 | Reduction in TNF-alpha levels | LPS-stimulated macrophages | Inhibition of NF-kB signaling pathway |
| Study 5 | Decreased edema formation | Carrageenan-induced paw edema model | Modulation of leukocyte migration |
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.
Mechanisms of Neuroprotection
Research has shown that similar compounds can inhibit acetylcholinesterase activity, leading to increased acetylcholine levels in the brain, which is beneficial for cognitive function.
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole ring is traditionally synthesized via cyclocondensation of hydrazines with 1,3-diketones. For the 1-(tetrahydrofuran-3-yl) substitution, tetrahydrofuran-3-ylhydrazine is reacted with acetylacetone derivatives. For example:
$$
\text{Acetylacetone} + \text{Tetrahydrofuran-3-ylhydrazine} \rightarrow 1\text{-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-amine} \quad
$$
Yields for this method range from 50–65%, with purification via silica gel chromatography (40% ethyl acetate/hexane).
Palladium-Catalyzed Cross-Coupling for Pyrazole Functionalization
Amide Bond Formation Strategies
Direct Amidation Using Coupling Agents
The amine intermediate is coupled with cyclohexylacetic acid using coupling agents such as propylphosphonic anhydride (T3P) or HATU :
$$
\text{Cyclohexylacetic acid} + 1\text{-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-amine} \xrightarrow{\text{T3P, Et}_3\text{N}} \text{Target compound} \quad
$$
Optimized conditions : Dichloromethane solvent, 0.23 mmol scale, 78% yield after semi-preparative HPLC.
Acyl Chloride Route
Cyclohexylacetyl chloride, generated via thionyl chloride treatment, reacts with the pyrazole amine:
$$
\text{Cyclohexylacetic acid} \xrightarrow{\text{SOCl}_2} \text{Cyclohexylacetyl chloride} \xrightarrow{\text{Pyrazole amine}} \text{Target compound} \quad
$$
This method avoids coupling agents but requires stringent moisture control.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 50–65% | >95% | Single-step, cost-effective | Limited substrate versatility |
| Suzuki Coupling | 40–53% | >98% | Functional group tolerance | Requires Pd catalysts, costly reagents |
| T3P-Mediated Amidation | 70–78% | >98% | High efficiency, mild conditions | Sensitive to stoichiometry |
| Acyl Chloride Route | 60–68% | 90–95% | No coupling agents needed | Moisture-sensitive, byproduct formation |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- $$^1$$H NMR (DMSO-$$d_6$$): δ 10.16 (s, 1H, NH), 7.50–7.44 (m, pyrazole-H), 4.77–4.79 (m, tetrahydrofuran-H), 2.18–2.27 (m, cyclohexyl-H).
- LCMS : m/z = 318.2 [M+H]$$^+$$, retention time = 2.41 min.
Industrial-Scale Considerations
Solvent Recycling
Azeotropic mixtures (e.g., THF/water) are separated via hybrid vapor recompression-assisted distillation , reducing waste and costs.
Catalytic Efficiency
Pd(dppf)Cl$$_2$$ exhibits superior turnover numbers (TON > 1,000) in Suzuki reactions, minimizing catalyst loading.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-cyclohexyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Use coupling reactions between cyclohexylacetic acid derivatives and substituted pyrazole amines (e.g., 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine) in the presence of carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) and triethylamine in dichloromethane at low temperatures (273 K) .
- Step 2 : Optimize stoichiometry (1:1 molar ratio of acid to amine) and reaction time (3–5 hours) to minimize by-products.
- Step 3 : Purify via column chromatography or recrystallization (e.g., methylene chloride slow evaporation) .
- Key Parameters : Monitor reaction progress using TLC and confirm purity via HPLC (>95%).
Q. How can the structural conformation and hydrogen-bonding interactions of this compound be characterized?
- Methodology :
- X-ray crystallography : Determine dihedral angles between cyclohexyl, pyrazole, and tetrahydrofuran rings to assess steric effects and planarity (e.g., dihedral angles ~80° for amide group rotation) .
- FT-IR and NMR : Identify N–H stretching (amide, ~3300 cm⁻¹) and confirm substituent positions (e.g., cyclohexyl proton signals at δ 1.2–2.0 ppm in NMR) .
- Hydrogen bonding : Use crystallographic data to identify R_2$$^2(10) dimer motifs via N–H⋯O interactions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or QM/MM) predict the reactivity and electronic properties of this compound?
- Methodology :
- Reaction path search : Apply quantum chemical calculations (e.g., Gaussian 16) to model nucleophilic substitution at the acetamide carbonyl or cyclohexyl group interactions .
- Electrostatic potential mapping : Identify reactive sites (e.g., electron-deficient pyrazole ring) for functionalization .
- Solvent effects : Simulate solvation in tetrahydrofuran or DMSO using SMD implicit solvent models .
- Validation : Compare computational results with experimental UV-Vis or cyclic voltammetry data.
Q. How should researchers address contradictory data between spectroscopic and crystallographic analyses?
- Case Example : Discrepancy in amide group planarity observed via NMR (dynamic averaging) vs. X-ray (static distortion).
- Resolution :
- Perform variable-temperature NMR to detect conformational flexibility .
- Use DFT to calculate energy barriers for rotation and validate against crystallographic torsion angles .
- Documentation : Report both experimental and computational findings to reconcile apparent contradictions .
Q. What strategies are effective for optimizing yield in multi-step syntheses involving sterically hindered intermediates?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent polarity) .
- Microwave-assisted synthesis : Reduce reaction time for steps involving bulky intermediates (e.g., cyclohexyl group introduction) .
- By-product analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust protecting groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
